molecular formula C7H12F3NO2S B15261292 Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate

Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate

Cat. No.: B15261292
M. Wt: 231.24 g/mol
InChI Key: MNRAASCLGBSEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate is a chemical compound with the molecular formula C7H12F3NO2S. It is known for its unique structure, which includes a trifluoromethyl group, an amino group, and a sulfanyl acetate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate typically involves the reaction of 3-amino-1,1,1-trifluoropropan-2-yl sulfanyl with ethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through distillation or crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Scientific Research Applications

Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the amino and sulfanyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)thio]acetate
  • Methyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate
  • Propyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12F3NO2S

Molecular Weight

231.24 g/mol

IUPAC Name

ethyl 2-(3-amino-1,1,1-trifluoropropan-2-yl)sulfanylacetate

InChI

InChI=1S/C7H12F3NO2S/c1-2-13-6(12)4-14-5(3-11)7(8,9)10/h5H,2-4,11H2,1H3

InChI Key

MNRAASCLGBSEMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC(CN)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.